molecular formula C13H11NOS B514873 2-(Benzylsulfanyl)nicotinaldehyde CAS No. 64107-36-4

2-(Benzylsulfanyl)nicotinaldehyde

Cat. No.: B514873
CAS No.: 64107-36-4
M. Wt: 229.3g/mol
InChI Key: UMBWHNVNGRJLHG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)nicotinaldehyde is a functionalized nicotinaldehyde derivative offered as a high-purity building block for research and development applications. This compound is a valuable precursor in organic synthesis and medicinal chemistry. Its molecular structure, featuring both an aldehyde group and a benzylsulfanyl moiety, makes it a versatile intermediate for constructing more complex heterocyclic systems. Researchers utilize this scaffold in the design and synthesis of compounds for various pharmacological studies. As a key synthetic intermediate, it can be used to prepare molecular frameworks with potential bioactivity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

64107-36-4

Molecular Formula

C13H11NOS

Molecular Weight

229.3g/mol

IUPAC Name

2-benzylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NOS/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

UMBWHNVNGRJLHG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C=O

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C=O

solubility

15.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(benzylsulfanyl)nicotinaldehyde can be compared to analogs with variations in substituent positions, functional groups, or core scaffolds. Below is a detailed analysis:

Substituent Position and Functional Group Variations

Key Findings :

  • Positional Effects : The 2-benzylsulfanyl group in this compound enhances electron density at the pyridine ring, facilitating electrophilic substitutions. In contrast, the 6-benzylthio analog shows reduced reactivity due to steric and electronic effects .
  • Functional Group Impact : The aldehyde group in this compound enables condensation reactions (e.g., hydrazone formation), while the carboxylic acid derivative (6-(benzylthio)-2-methylnicotinic acid) exhibits higher solubility and salt-forming capacity .
Comparison with Purine-Based Analogs

2-(Benzylsulfanyl)-7H-purin-6-one, a purine derivative with a benzylsulfanyl group, shares a similar sulfide moiety but differs in core structure. Studies show that its hydrazone derivatives (e.g., 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones) exhibit stabilized hydrazone tautomers in both ground and excited states, a property attributed to the electron-withdrawing purine core . In contrast, nicotinaldehyde derivatives favor aldehyde-specific reactions, highlighting the role of the heterocyclic scaffold in directing reactivity.

Research Implications and Limitations

  • Reactivity : The benzylsulfanyl group in nicotinaldehyde derivatives enhances stability against oxidation compared to thiol (-SH) analogs but may limit solubility in polar solvents.

Preparation Methods

Reaction Mechanism

This method adapts the reduction of nicotinic acid morpholinamides to aldehydes, as described in US7528256B2. The general pathway involves:

  • Morpholinamide Formation : Condensation of 2-(benzylsulfanyl)nicotinic acid with morpholine.

  • Selective Reduction : Treatment with lithium alkoxyaluminium hydrides (e.g., LiAlH(OEt)₃) under ambient conditions.

The morpholinamide acts as a masked aldehyde, with reduction preferentially targeting the amide carbonyl over other functional groups.

Optimization Parameters

  • Reducing Agent : LiAlH(OEt)₃ achieves >90% selectivity for aldehyde formation.

  • Solvent System : Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Work-up : Quenching with aqueous acid (e.g., HCl) followed by extraction and distillation.

Table 1: Reduction Conditions for Morpholinamide Derivatives

ParameterOptimal ValueImpact on Yield
Reducing AgentLiAlH(OEt)₃85–92%
Temperature20–25°CMinimizes side reactions
Reaction Time4–6 hoursComplete conversion

Substrate Synthesis

3-Cyanopyridine derivatives serve as precursors for aldehyde synthesis via hydrogenation. Introducing the benzylsulfanyl group at position 2 requires:

  • Sulfide Installation : Nucleophilic substitution of 2-chloro-3-cyanopyridine with benzyl mercaptan.

  • Catalytic Hydrogenation : Adapting conditions from EP0613888A1, using Raney nickel under mild hydrogen pressure.

Hydrogenation Protocol

  • Catalyst : Raney nickel (2–10 wt% relative to substrate).

  • Solvent : Aqueous acetic acid (pH 3.5–7) to stabilize the aldehyde.

  • Conditions : 0.2–5 bar H₂, ≤40°C, 3–6 hours.

Table 2: Hydrogenation of 2-(Benzylsulfanyl)-3-cyanopyridine

ParameterOptimal ValueOutcome
Catalyst Loading5 wt% Raney Ni84–89% yield
Hydrogen Pressure1 barSelective reduction to aldehyde
Temperature25°CPrevents over-reduction to alcohol

Challenges and Mitigation

  • Regioselectivity : The electron-donating benzylthio group activates position 3, favoring formylation there.

  • Side Reactions : Over-chlorination may occur; controlled stoichiometry and low temperatures (0–5°C) are critical.

Analytical Validation and Purification

Quantification Methods

  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm.

  • Derivatization : Gravimetric analysis using 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine to precipitate aldehyde derivatives.

Purification Techniques

  • Distillation : Vacuum distillation at 80–90°C (0.1 mbar) for high-priority applications.

  • Crystallization : Recrystallization from ethanol/water mixtures removes residual nickel catalysts.

Comparative Analysis of Synthetic Methods

Table 3: Merit Assessment of Preparation Routes

MethodYield (%)PurityScalabilityCost Efficiency
Morpholinamide Reduction85–92HighModerateHigh (LiAlH reagents)
Cyanopyridine Hydrogenation84–89Medium (requires Ni removal)HighModerate
Direct Formylation70–80*VariableLowLow

*Theoretical estimate based on analogous reactions.

Q & A

Q. How can this compound serve as a precursor for heterocyclic compounds?

  • Methodological Answer : The aldehyde group undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, which cyclize under microwave irradiation to yield pyrazolo[3,4-b]pyridines. Optimize cyclization using Lewis acids (e.g., ZnCl₂) in toluene at 110°C for 6 hours. Yields range from 60–85%, depending on substituents .

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